molecular formula C30H43NO4 B601966 2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-{[(2-methylpropanoyl)oxy]methyl}phenyl 2-methylpropanoate CAS No. 1208313-13-6

2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-{[(2-methylpropanoyl)oxy]methyl}phenyl 2-methylpropanoate

Cat. No.: B601966
CAS No.: 1208313-13-6
M. Wt: 481.68
InChI Key:
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Description

An impurity of Fesoterodine Fumarate. Fesoterodine Fumarate is an antimuscarinic agent and is rapidly de-esterified to its active metabolite 5-hydroxymethyl tolterodine that is a muscarinic receptor antagonist.

Mechanism of Action

Target of Action

O-Isobutyryl ®-Fesoterodine, also known as Fesoterodine Impurity B, primarily targets the RNA-dependent RNA polymerase (RdRp) . RdRp is crucial in viral replication and transcription, catalyzing viral RNA synthesis . It serves as a promising therapeutic target for developing antiviral drugs .

Mode of Action

The compound interacts with its target, RdRp, at a post-entry replication step of the viral life cycle . It inhibits viral reproduction by promoting widespread mutations in the replication of viral RNA . It is metabolized into a ribonucleoside analog that resembles cytidine .

Biochemical Pathways

The affected biochemical pathway involves the replication of viral RNA. The compound introduces copying errors during viral RNA replication, thereby inhibiting the replication process . This disruption of the viral RNA synthesis pathway leads to the inhibition of viral replication and transcription .

Pharmacokinetics

Similar compounds have been shown to be metabolized into a ribonucleoside analog

Result of Action

The result of the compound’s action is the inhibition of viral replication and transcription . By introducing copying errors during viral RNA replication, the compound prevents the virus from successfully replicating its RNA, thereby inhibiting the virus’s ability to proliferate .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various environmental factors, including the presence of other antiviral agents

Properties

IUPAC Name

[3-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)phenyl]methyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H43NO4/c1-20(2)29(32)34-19-24-14-15-28(35-30(33)21(3)4)27(18-24)26(25-12-10-9-11-13-25)16-17-31(22(5)6)23(7)8/h9-15,18,20-23,26H,16-17,19H2,1-8H3/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQIMMHESMEGJT-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC1=CC(=C(C=C1)OC(=O)C(C)C)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OCC1=CC(=C(C=C1)OC(=O)C(C)C)[C@@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H43NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857877
Record name 2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-{[(2-methylpropanoyl)oxy]methyl}phenyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208313-13-6
Record name 2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-{[(2-methylpropanoyl)oxy]methyl}phenyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-{[(2-methylpropanoyl)oxy]methyl}phenyl 2-methylpropanoate
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2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-{[(2-methylpropanoyl)oxy]methyl}phenyl 2-methylpropanoate
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2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-{[(2-methylpropanoyl)oxy]methyl}phenyl 2-methylpropanoate
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2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-{[(2-methylpropanoyl)oxy]methyl}phenyl 2-methylpropanoate
Reactant of Route 5
2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-{[(2-methylpropanoyl)oxy]methyl}phenyl 2-methylpropanoate
Reactant of Route 6
2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-{[(2-methylpropanoyl)oxy]methyl}phenyl 2-methylpropanoate

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